molecular formula C18H27NO B1200384 1-Propanone, 2-methyl-1-(4-(1-methylethyl)phenyl)-3-(1-piperidinyl)- CAS No. 64840-92-2

1-Propanone, 2-methyl-1-(4-(1-methylethyl)phenyl)-3-(1-piperidinyl)-

Cat. No. B1200384
CAS RN: 64840-92-2
M. Wt: 273.4 g/mol
InChI Key: SSQIIGCIWQHQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanone, 2-methyl-1-(4-(1-methylethyl)phenyl)-3-(1-piperidinyl)- is a natural product found in Perezia with data available.

Scientific Research Applications

Neuroprotective Applications

1-Propanone derivatives have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists, showing promise as neuroprotective agents. For instance, a compound related to 1-Propanone was found to protect cultured hippocampal neurons from glutamate toxicity, potentially lacking the side effects of current NMDA antagonists in clinical trials (Chenard et al., 1995).

Neuroleptic Agents

1-Propanone derivatives have been shown to possess potent neuroleptic activity. A study on a series of [1-[3-(phenothiazin-10-yl)propyl]-4-piperidinyl]phenylmethanones, structurally similar to 1-Propanone, displayed significant neuroleptic effects, with some compounds demonstrating a long duration of action (Boswell et al., 1978).

Local Anesthetic Characteristics

Certain homologous local anesthetic drugs related to 1-Propanone have been characterized by various methods, including thermal analysis and spectroscopy. These substances showed different solid phases and thermodynamic stability, providing insights into the solid-state characterization of such compounds (Schmidt, 2005).

Conformational Analysis

The conformational structures of compounds similar to 1-Propanone, like 1-p-Tolyl-2-phenyl-1-propanols, have been studied using NMR spectroscopy. This research provides insights into the molecular structure and stability of such compounds (Kunieda et al., 1983).

Degradation Studies

The degradation of 1-Phenyl-2-propanone, closely related to 1-Propanone, during long-term storage has been investigated, yielding information on degradation products and factors affecting the degradation process. This study is crucial for understanding the stability and storage conditions of such compounds (Tsujikawa et al., 2021).

Antimuscarinic Activity

Substituted 1-phenyl-3-piperazinyl-2-propanones, similar in structure to 1-Propanone, have shown antimuscarinic activity. These compounds were studied for their potential utility in treating urinary incontinence associated with bladder muscle instability, demonstrating the medical potential of 1-Propanone derivatives (Kaiser et al., 1993).

properties

CAS RN

64840-92-2

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

2-methyl-3-piperidin-1-yl-1-(4-propan-2-ylphenyl)propan-1-one

InChI

InChI=1S/C18H27NO/c1-14(2)16-7-9-17(10-8-16)18(20)15(3)13-19-11-5-4-6-12-19/h7-10,14-15H,4-6,11-13H2,1-3H3

InChI Key

SSQIIGCIWQHQGZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2

synonyms

4'-isopropyl-2-methyl-3-piperidinopropiophenone hydrochloride
isoperisone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Propanone, 2-methyl-1-(4-(1-methylethyl)phenyl)-3-(1-piperidinyl)-
Reactant of Route 2
Reactant of Route 2
1-Propanone, 2-methyl-1-(4-(1-methylethyl)phenyl)-3-(1-piperidinyl)-
Reactant of Route 3
Reactant of Route 3
1-Propanone, 2-methyl-1-(4-(1-methylethyl)phenyl)-3-(1-piperidinyl)-
Reactant of Route 4
Reactant of Route 4
1-Propanone, 2-methyl-1-(4-(1-methylethyl)phenyl)-3-(1-piperidinyl)-
Reactant of Route 5
Reactant of Route 5
1-Propanone, 2-methyl-1-(4-(1-methylethyl)phenyl)-3-(1-piperidinyl)-
Reactant of Route 6
Reactant of Route 6
1-Propanone, 2-methyl-1-(4-(1-methylethyl)phenyl)-3-(1-piperidinyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.